molecular formula C22H27FN2OS B6052621 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane

7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane

Cat. No. B6052621
M. Wt: 386.5 g/mol
InChI Key: YSYCFAYLBHPWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane, also known as FST-100, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are implicated in various diseases, including cancer. 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has also been found to bind to the dopamine transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory effects. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is its high purity and yield, which makes it suitable for various research applications. Additionally, its potential applications in cancer therapy and neurodegenerative disease treatment make it a promising candidate for further study. However, one limitation of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane, including further studies on its mechanism of action and its potential applications in cancer therapy and neurodegenerative disease treatment. Additionally, research on the synthesis of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane and its derivatives may lead to the development of more effective and cost-efficient compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane may provide valuable information for its clinical development.
Conclusion:
In conclusion, 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity and yield, potential applications in cancer therapy and neurodegenerative disease treatment, and various biochemical and physiological effects make it a promising candidate for further study. Future research on 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane may lead to the development of more effective and cost-efficient compounds, as well as provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane involves a multistep process that includes the reaction of 4-fluorobenzylamine with 3-(3-thienyl)propanoic acid to form the intermediate compound, which is then reacted with N-tert-butyloxycarbonyl-1,2-diaminocyclohexane to produce the final product. The synthesis of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit significant activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2OS/c23-20-5-2-18(3-6-20)14-24-11-1-9-22(16-24)10-12-25(17-22)21(26)7-4-19-8-13-27-15-19/h2-3,5-6,8,13,15H,1,4,7,9-12,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYCFAYLBHPWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CCC3=CSC=C3)CN(C1)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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